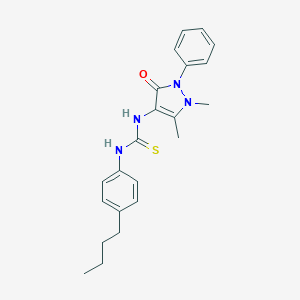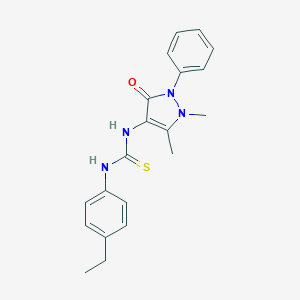![molecular formula C24H24N4O3S2 B380650 Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 314260-29-2](/img/structure/B380650.png)
Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a unique chemical with the linear formula C25H26N4O3S2 . It has a molecular weight of 494.639 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a large number of atoms and several functional groups. It includes a [1,2,4]triazolo[4,3-a]quinolin-1-yl group, a sulfanyl group, an acetyl group, an amino group, and a tetrahydro-1-benzothiophene-3-carboxylate group .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antiviral Agents
The 1,2,4-triazole ring is a prominent feature in several antiviral medications, such as ribavirin, which is used to treat respiratory syncytial virus infection, hepatitis C, and other viral diseases . Given the structural similarity, the compound may serve as a precursor or a novel candidate for developing new antiviral drugs.
Medicinal Chemistry: Anticancer Agents
1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines . The compound could be a valuable addition to the library of molecules being tested for anticancer properties, especially if it demonstrates selectivity towards cancer cells over normal cells.
Coordination Chemistry: Ligands for Metal Complexes
1,2,4-triazoles are promising ligands in coordination chemistry due to their ability to adopt multiple coordination modes . The compound could be used to synthesize coordination polymers, potentially useful in catalysis or material science.
Material Science: Organic Light-Emitting Diodes (OLEDs)
The triazole ring is a component in blue-emitting OLEDs . The compound could contribute to the development of new OLED materials with improved luminosity or stability.
Therapeutic Applications: Chemodynamic Therapy
1,2,4-triazole derivatives have been explored as agents in chemodynamic therapy against cancer cells . The compound could be investigated for its potential to generate reactive oxygen species in the presence of cancer cells, leading to cell death.
Nanotechnology: Spin Crossover Nanoparticles
Triazole-based compounds have been used to obtain spin crossover nanoparticles . These nanoparticles have applications in memory devices, sensors, and displays. The compound could be a candidate for creating new types of spin crossover materials.
Drug Discovery: Lead-Oriented Synthesis
The 1,2,4-triazole scaffold is significant in drug discovery, serving as a building block for lead-oriented synthesis . The compound could be used to generate a variety of derivatives for pharmacological testing.
Pharmacokinetics: Improvement of Drug Properties
Heterocyclic compounds like 1,2,4-triazoles can improve the pharmacokinetics and toxicological properties of pharmaceuticals . The compound could be modified to enhance its drug-like properties, such as solubility, stability, and bioavailability.
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. As a novel chemical entity, it is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound contains a [1,2,4]triazolo[4,3-a]quinolin moiety , which has been associated with antiviral and antimicrobial activities in other compounds . The presence of a piperazine or piperidine subunit has also been reported to enhance the antimicrobial activity of fused triazoles ring systems .
Biochemical Pathways
Compounds with similar structures have been found to exhibit antiviral and antimicrobial activities
Result of Action
Compounds with similar structures have shown promising antiviral activity and cytotoxicity at certain concentrations
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-3-31-23(30)21-16-9-5-7-11-18(16)33-22(21)25-20(29)13-32-24-27-26-19-12-14(2)15-8-4-6-10-17(15)28(19)24/h4,6,8,10,12H,3,5,7,9,11,13H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZIMMMXMWFQGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-chlorophenyl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B380572.png)
![2-amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B380574.png)


![4-({[2-(1-{3-nitrophenyl}ethylidene)hydrazino]carbothioyl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B380578.png)




![N-{4-[(4-iodobenzylidene)amino]phenyl}acetamide](/img/structure/B380590.png)
![4-{4-[(4-Iodobenzylidene)amino]anilino}-4-oxobutanoic acid](/img/structure/B380591.png)